Cas no 117022-35-2 (Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,6-dimethyl-, [1R-(1a,2b,2aa,3aa)]- (9CI))
117022-35-2 structure
Product Name:Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,6-dimethyl-, [1R-(1a,2b,2aa,3aa)]- (9CI)
CAS-Nr.:117022-35-2
MF:C20H18O3
MW:306.355125904083
CID:201454
PubChem ID:132251
Update Time:2025-04-19
Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,6-dimethyl-, [1R-(1a,2b,2aa,3aa)]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,6-dimethyl-, [1R-(1a,2b,2aa,3aa)]- (9CI)
- (+-)-anti-1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5,7-dimethylchrysene
- (1alpha,2beta,2aalpha,3aalpha)-(+-)-1,2,2a,3a-Tetrahydro-4,6-dimethylchryseno(3,4-b)oxirene-1,2-diol
- 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- DTXSID20922250
- (+/-)-anti-1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5,7-dimethylchrysene
- anti-5,7-Dimethylchrysene-1,2-diol-3,4-epoxide
- 1,10-dimethyl-7,8,8a,9a-tetrahydrochryseno[3,4-b]oxirene-7,8-diol
- CCRIS 3852
- 16,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol
- anti-1,2,3,4-Tetrahydro-5,7-dimethylchrysene-1,2-diol-3,4-epoxide
- 139627-44-4
- 5,7-diMeC-1,2-dihydroxy-3,4-epoxide
- Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-4,6-dimethyl-, (1R-(1-alpha,2-alpha,2a-beta,3a-beta))-
- Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-4,6-dimethyl-, (1alpha,2beta,2aalpha,3aalpha)-(+-)-
- (1R-(1alpha,2alpha,2abeta,3abeta))-1,2,2a,3a-Tetrahydro-4,6-dimethylchryseno(3,4-b)oxirene-1,2-diol
- CCRIS 4105
- 117022-35-2
-
- Inchi: 1S/C20H18O3/c1-9-4-3-5-11-12-6-7-13-16(15(12)10(2)8-14(9)11)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3
- InChI-Schlüssel: WJNMOHJPMIXLHU-UHFFFAOYSA-N
- Lächelt: O1C2C3C4C(C)=CC5C(C)=CC=CC=5C=4C=CC=3C(C(C12)O)O
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Monoisotopenmasse: 306.126
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 0
- Komplexität: 480
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 53Ų
Experimentelle Eigenschaften
- Dichte: 1.387
- Siedepunkt: 578°Cat760mmHg
- Flammpunkt: 303.4°C
- Brechungsindex: 1.763
- PSA: 52.54
Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,6-dimethyl-, [1R-(1a,2b,2aa,3aa)]- (9CI) Verwandte Literatur
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
117022-35-2 (Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,6-dimethyl-, [1R-(1a,2b,2aa,3aa)]- (9CI)) Verwandte Produkte
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